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molecular formula C11H15NO2 B153150 tert-Butyl 2-aminobenzoate CAS No. 64113-91-3

tert-Butyl 2-aminobenzoate

Cat. No. B153150
M. Wt: 193.24 g/mol
InChI Key: HDXMPGOKFMBDHJ-UHFFFAOYSA-N
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Patent
US04288435

Procedure details

A mixture of tert-butyl 2-nitrobenzoate (2.1 g.) in methanol (200 ml.) was hydrogenated over palladium-carbon (2 g.) with shaking at atmospheric pressure and room temperature for 3.5 hours. The reaction mixture was filtered to remove the catalyst and then evaporated. To the residue were successively added diethyl ether and an aqueous solution of sodium chloride followed by shaking. The organic layer was separated, dried over magnesium sulfate, treated with activated charcoal and then evaporated to give an oil of the title compound (16.13 g.).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:16]=[CH:15][CH:14]=[CH:13][C:5]=1[C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])([O-])=O>CO.[C].[Pd]>[NH2:1][C:4]1[CH:16]=[CH:15][CH:14]=[CH:13][C:5]=1[C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)OC(C)(C)C)C=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
palladium-carbon
Quantity
2 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with shaking at atmospheric pressure and room temperature for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CUSTOM
Type
CUSTOM
Details
evaporated
STIRRING
Type
STIRRING
Details
by shaking
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
ADDITION
Type
ADDITION
Details
treated with activated charcoal
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
NC1=C(C(=O)OC(C)(C)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.13 g
YIELD: CALCULATEDPERCENTYIELD 887.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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